2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dimethoxybenzyl acetamide moiety
Mechanism of Action
Target of Action
The compound belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities . The specific targets of this compound would depend on its exact structure and functional groups, which would need to be determined through experimental studies.
Mode of Action
The mode of action of oxadiazoles often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action for this specific compound would need to be determined through experimental studies.
Biochemical Pathways
Oxadiazoles can affect various biochemical pathways depending on their specific targets. For example, some oxadiazoles have been found to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Oxadiazoles, due to their heterocyclic nature, often exhibit good bioavailability and metabolic stability . .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if the compound were to target an enzyme involved in cell division, it could potentially have anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.
Attachment of the Dimethoxybenzyl Acetamide Moiety: The final step involves the coupling of the oxadiazole-bromophenyl intermediate with a dimethoxybenzyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, resulting in the formation of amine or dehalogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or dehalogenated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide
- 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide
- 2-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-25-15-7-6-12(8-16(15)26-2)11-21-17(24)10-18-22-23-19(27-18)13-4-3-5-14(20)9-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYNCZWNKSZCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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